REACTION_CXSMILES
|
C(OC([N:8]1[CH:13](C)[CH2:12]C(=O)[CH2:10][CH:9]1C)=O)(C)(C)C.[CH3:17][CH2:18][O:19][C:20]([CH2:22][C:23]([CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27])=[O:24])=[O:21].C(=O)C>>[CH3:10][CH:9]1[CH:25]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[C:23](=[O:24])[CH:22]([C:20]([O:19][CH2:18][CH3:17])=[O:21])[CH:13]([CH3:12])[NH:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(CC1C)=O)C
|
Name
|
|
Quantity
|
103.6 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
45.3 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled ammonia gas until that liquid
|
Type
|
CUSTOM
|
Details
|
was saturated at −30° C
|
Type
|
DISSOLUTION
|
Details
|
The yellow sludge was dissolved in dichloromethane (15 mL)
|
Type
|
FILTRATION
|
Details
|
filtered though silica gel
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1NC(C(C(C1C(=O)OCC)=O)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |